1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that features a unique structure combining an indene moiety with a morpholine ring
Preparation Methods
The synthesis of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving precursors such as 2-bromo-1-phenylethanone.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Final Coupling and Hydrochloride Formation: The final step involves coupling the indene and morpholine structures, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts.
Scientific Research Applications
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-morpholinopropan-2-ol hydrochloride can be compared with similar compounds such as:
2,3-dihydro-1H-inden-5-yl derivatives: These compounds share the indene moiety but differ in their functional groups, leading to variations in their chemical and biological properties.
Morpholine-containing compounds: Compounds with a morpholine ring exhibit different pharmacological activities depending on the attached substituents.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c18-15(11-17-6-8-19-9-7-17)12-20-16-5-4-13-2-1-3-14(13)10-16;/h4-5,10,15,18H,1-3,6-9,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSDJGZLSMRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CN3CCOCC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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